molecular formula C10H11BrN2O4 B7637062 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid

4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid

Cat. No. B7637062
M. Wt: 303.11 g/mol
InChI Key: WWTDCPBQSDTSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. BMB is a pyridine-based compound that contains a bromine atom and a methoxy group attached to the pyridine ring, and an amino and oxo group attached to the butanoic acid chain.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid varies depending on its application. In the medical field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and upregulating the expression of CDK inhibitors.
In the agricultural field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid inhibits the activity of ALS by binding to its active site and preventing the biosynthesis of branched-chain amino acids in plants. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid also inhibits the growth of weeds by disrupting their photosynthetic machinery and inducing oxidative stress.
Biochemical and Physiological Effects:
4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit various biochemical and physiological effects depending on its application. In the medical field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid reduces the production of prostaglandins, which are responsible for pain and inflammation. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid also inhibits the replication of HSV-1 and HSV-2 by interfering with their DNA synthesis.
In the agricultural field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid inhibits the biosynthesis of branched-chain amino acids in plants, which leads to the accumulation of toxic intermediates and eventually cell death. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid also inhibits the activity of photosystem II in plants, which leads to the production of reactive oxygen species and oxidative stress.

Advantages and Limitations for Lab Experiments

4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid is also relatively easy to synthesize and purify, which makes it a valuable tool for drug discovery and development. However, one limitation of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid is its potential toxicity and side effects, which require careful evaluation and monitoring in preclinical and clinical studies. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid is also relatively expensive compared to other chemical compounds, which limits its accessibility for research and development.

Future Directions

There are several future directions for the research and development of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid. In the medical field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid could be further optimized for its anti-inflammatory, anti-cancer, and anti-viral activities by improving its pharmacokinetic properties and reducing its toxicity and side effects. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid could also be used in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance. In the agricultural field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid could be further developed as a herbicide or insecticide by improving its selectivity and reducing its environmental impact. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid could also be used in combination with other pesticides or cultural practices to enhance its efficacy and reduce the risk of resistance development. In the industrial field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid could be further explored as a catalyst for various organic reactions by optimizing its reaction conditions and exploring its catalytic mechanism.

Synthesis Methods

The synthesis of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the synthesis of 5-bromo-4-methoxypyridin-2-amine, which is obtained by the reaction of 5-bromo-2-chloropyridine with sodium methoxide in methanol. The second step involves the reaction of 5-bromo-4-methoxypyridin-2-amine with ethyl acetoacetate in the presence of a base to obtain the corresponding pyridine-based intermediate. The final step involves the hydrolysis of the intermediate to obtain the desired product, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid.

Scientific Research Applications

4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of research. In the medical field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
In the agricultural field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit herbicidal activity against weeds. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has also been shown to exhibit insecticidal activity against the diamondback moth, a major pest of cruciferous crops.
In the industrial field, 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit catalytic activity in the synthesis of various organic compounds. 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been shown to catalyze the aldol reaction between aldehydes and ketones to form β-hydroxyketones, which are important intermediates in the synthesis of pharmaceuticals and natural products.

properties

IUPAC Name

4-[(5-bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-17-7-4-8(12-5-6(7)11)13-9(14)2-3-10(15)16/h4-5H,2-3H2,1H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDCPBQSDTSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Br)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid

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